
3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole" is a novel molecule that has been studied for its photophysical and nonlinear optical properties. The research on related compounds, specifically 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, indicates that these molecules exhibit strong absorption and emission in the UV-visible spectrum and possess significant third-order nonlinear optical behavior, which is promising for optical limiting applications .
Synthesis Analysis
The synthesis of related 5-oxazolone derivatives involves advanced techniques and results in compounds with intense absorption and emission maxima, as demonstrated in the study of the 4-substituted arylidene derivatives . These compounds are characterized using various spectroscopic methods, including IR, ^1H, ^13C NMR, ESI-MS spectroscopy, and elemental analyses, ensuring a thorough understanding of their chemical structure and purity .
Molecular Structure Analysis
Although the specific molecular structure analysis of "3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole" is not provided, related compounds have been studied using X-ray diffraction techniques and density functional theory (DFT) calculations . These methods allow for the determination of dihedral angles, intermolecular interactions, and the overall three-dimensional arrangement of the molecules, which are crucial for understanding the molecular basis of their optical properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and subsequent behavior of these oxazole derivatives under various conditions are not detailed in the provided papers. However, the photophysical properties suggest that these compounds may participate in photo-induced reactions, which could be relevant for their application in nonlinear optics .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 5-oxazolone derivatives, such as their solubility in different solvents and their photophysical behavior, have been evaluated. The compounds show intense absorption and emission wavelengths in the range of 350–480 nm and 390–535 nm, respectively, across various solvents of differing polarity . The third-order nonlinear optical properties, including the nonlinear refractive index, nonlinear absorption coefficient, and two-photon absorption cross-sections, have been investigated using the Z-scan technique with nanosecond laser pulses, indicating excellent optical limiting behavior .
Aplicaciones Científicas De Investigación
Photophysical and Nonlinear Optical Behaviour
A study by Murthy et al. (2013) on similar oxazole derivatives highlights their potential in nonlinear optical applications. These compounds exhibited significant optical limiting behavior, useful in photonic devices (Murthy et al., 2013).
Anticancer and Antimicrobial Properties
Katariya et al. (2021) investigated oxazole compounds for their anticancer and antimicrobial properties. The study revealed promising results against cancer cell lines and pathogenic strains, suggesting potential pharmaceutical applications (Katariya et al., 2021).
Chemical Reactions and Molecular Interactions
Capriati et al. (2002) examined the chemical reactions involving lithiated oxazoles, providing insights into their chemical behavior and potential applications in organic synthesis (Capriati et al., 2002).
Crystal Structure Analysis
De Souza et al. (2015) conducted a study on the crystal structures of oxazole derivatives, which is crucial for understanding their physical properties and potential applications in materials science (De Souza et al., 2015).
Optoelectronic Properties
Abbas et al. (2018) synthesized new oxazolidine compounds, including oxazole derivatives, and investigated their optoelectronic properties. These findings have implications for their use in electronic and photonic devices (Abbas et al., 2018).
Corrosion Inhibition
Rahmani et al. (2018) explored the use of oxazole derivatives as corrosion inhibitors on mild steel. This application is significant for industrial processes and materials preservation (Rahmani et al., 2018).
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBJFGOAKQCYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)
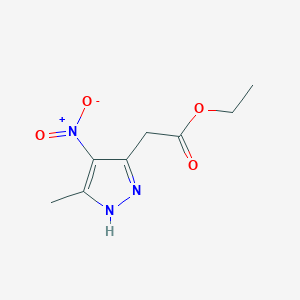
![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)
![1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2518885.png)

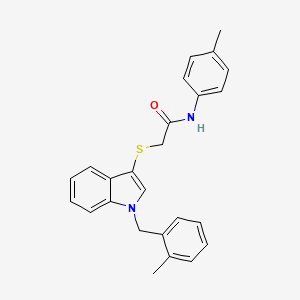
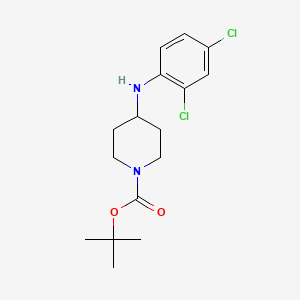

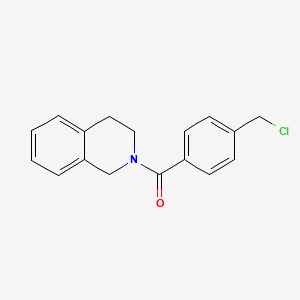
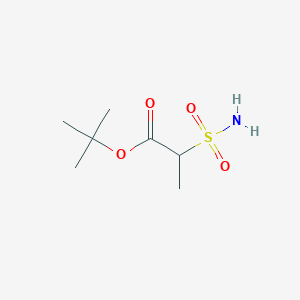
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)
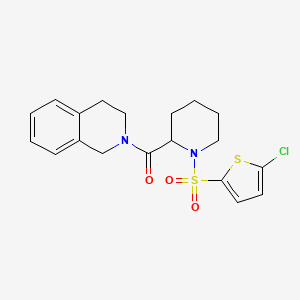
![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)